Bienvenue dans la boutique en ligne BenchChem!

H-180/29

Analytical Method Validation Quality Control Regulatory Compliance

H-180/29 (CAS 110374-16-8), designated as Omeprazole EP Impurity B, is the definitive pharmacopoeial reference standard for HPLC/UPLC impurity quantification in Omeprazole and Esomeprazole drug substances per EP and USP monographs. As a certified reference material (CRM), it enables validated method development for ANDA/NDA regulatory submissions and stability-indicating assays per ICH guidelines. This compound is non-interchangeable with alternative metabolites like Omeprazole Sulfone due to its unique chromatographic properties, ensuring method specificity. It also serves as a CYP2C19/CYP3A4 metabolism probe for drug-drug interaction studies.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 110374-16-8
Cat. No. B601801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-180/29
CAS110374-16-8
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
InChIInChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)
InChIKeyZMXZYNHJPJEPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-180/29 (CAS 110374-16-8): 4-Desmethoxy Omeprazole Metabolite & Pharmacopoeial Impurity Standard


H-180/29 (CAS 110374-16-8), also designated as 4-Desmethoxy Omeprazole, is a key active metabolite of the proton pump inhibitor (PPI) Omeprazole and a pharmacopoeial impurity standard recognized in the European Pharmacopoeia (EP) [1]. It functions as a proton pump inhibitor (PPI) and competitively inhibits CYP2C19 activity . Crucially, this compound is utilized as a certified reference material (CRM) for analytical method development, validation, and quality control in pharmaceutical manufacturing, and is supplied with regulatory-compliant characterization data . Its significance lies in its dual role as a defined impurity marker and a stable metabolite reference, enabling precise quantification in drug development and production environments.

Why Generic Substitution Fails: Critical Distinction of H-180/29 as a Specific Impurity Marker vs. API


Generic substitution or the use of alternative PPI metabolites is inappropriate for H-180/29 due to its defined and regulated role as a specific pharmaceutical impurity and metabolite reference standard. While other compounds like 5-O-Desmethyl Omeprazole (CAS 151602-49-2) or Omeprazole Sulfone (CAS 73590-58-6) are also metabolites or impurities, H-180/29 is uniquely defined in multiple pharmacopoeias (EP, USP) as an official impurity for Omeprazole and Esomeprazole [1]. This designation necessitates its use in validated analytical methods for regulatory compliance, where substitution with a non-identical compound would invalidate method specificity and accuracy . The compound's specific chromatographic and spectroscopic properties, tied to its unique molecular structure (C16H17N3O2S), are non-interchangeable for the precise identification and quantification required in pharmaceutical quality control and stability studies .

Quantitative Differential Evidence for H-180/29 Against Alternative Impurity and Metabolite Standards


Regulatory Designation and Method Validation: H-180/29 as the Only EP/USP-Recognized Impurity B

H-180/29 is the sole compound recognized by multiple major pharmacopoeias (EP, USP) as an official impurity (Omeprazole Impurity B) for both Omeprazole and Esomeprazole [1]. This contrasts with other structurally similar impurities, such as Rabeprazole Impurity B, which is specific only to Rabeprazole formulations [2]. This broad regulatory recognition across two high-volume APIs (Omeprazole and Esomeprazole) provides a singular advantage for cross-application analytical method development, a flexibility not shared by other impurity standards .

Analytical Method Validation Quality Control Regulatory Compliance

Validated Use in Green Chemometric Analytical Methods for Multi-PPI Detection

H-180/29 has been specifically validated as one of two official impurity standards in a novel green chemometric method for the simultaneous determination of six different proton-pump inhibitors (Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, Rabeprazole, and Dexlansoprazole) [1]. The method employed orthogonal partial least squares (OPLS), genetic algorithm partial least squares (GA-PLS), and interval partial least squares (iOPLS) models to resolve spectral overlap. The inclusion of H-180/29 was essential for establishing the method's specificity and robustness in differentiating impurities within complex multi-analyte mixtures, a capability not demonstrated for other non-validated impurity compounds [2].

Chemometrics Green Analytical Chemistry HPLC Method Development

Superior Solubility in DMSO and DMF for Enhanced Analytical Workflow

H-180/29 exhibits high solubility in common analytical organic solvents, specifically DMSO and DMF at ~30 mg/mL, which is critical for preparing concentrated stock solutions for HPLC analysis and other assays . This solubility is notably higher than its solubility in other systems like DMSO:PBS (1:1, pH 7.2) at ~0.5 mg/mL or Ethanol at ~5 mg/mL . While similar data for other PPI impurities like Rabeprazole Impurity B are not widely reported, this well-documented solubility profile ensures straightforward integration into standard analytical laboratory workflows without the need for specialized solubilization techniques, reducing potential experimental variability .

Solubility Stock Solution Preparation HPLC Analysis

Metabolic Distinction: CYP2C19 and CYP3A4-Mediated Formation as a Defined Marker

H-180/29 is formed as a specific active metabolite of Omeprazole through the action of cytochrome P450 isomers CYP2C19 and CYP3A4 . This metabolic origin distinguishes it from other metabolites like 5-O-Desmethyl Omeprazole or Omeprazole Sulfone, which may involve different enzyme contributions [1]. While direct quantitative enzyme kinetics data for the formation of H-180/29 versus other metabolites is not readily available, its established pathway makes it a specific probe for CYP2C19/CYP3A4 activity in vitro, a role not necessarily shared by other Omeprazole-derived metabolites .

Drug Metabolism Cytochrome P450 CYP2C19 CYP3A4

Physical State: Crystalline Solid at Room Temperature vs. Alternative Forms

H-180/29 is supplied as a crystalline solid at room temperature, which offers distinct handling and stability advantages over liquid or amorphous formulations . This physical form minimizes the risk of degradation due to hydrolysis or oxidation compared to compounds that are liquids or must be stored in solution . While a direct comparative stability study against another specific impurity like Rabeprazole Impurity B is not available, the crystalline state is a universally recognized attribute for long-term storage and accurate weighing for analytical standards .

Physical Form Storage Stability Handling

Targeted Application Scenarios for H-180/29 in Analytical and Pharmaceutical Development


Regulatory-Compliant Analytical Method Development for Omeprazole and Esomeprazole QC

H-180/29 is the definitive standard for developing, validating, and implementing HPLC or UPLC methods for the quantification of Omeprazole and Esomeprazole impurities in drug substances and finished products, as required by EP and USP monographs . Its use ensures method accuracy and specificity for regulatory submissions (e.g., ANDA, NDA), directly addressing the need for a pharmacopoeial-grade impurity standard [1].

Advanced Chemometric Analysis of Multi-PPI Formulations

As validated in a published green chemometric method, H-180/29 can be employed as a key calibration standard in spectrophotometric or chromatographic methods utilizing multivariate analysis (e.g., OPLS, GA-PLS) to simultaneously quantify multiple PPIs and their impurities [2]. This application is particularly relevant for quality control laboratories seeking to reduce solvent consumption and analysis time while maintaining high analytical rigor [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

As a specific metabolite formed by CYP2C19 and CYP3A4, H-180/29 serves as a reliable reference standard for quantifying the metabolic activity of these key enzymes in human liver microsome or hepatocyte assays . This is essential for studying the metabolic profile of Omeprazole and assessing potential drug-drug interactions in early-stage pharmaceutical research [3].

Pharmaceutical Impurity Profiling and Stability Studies

H-180/29 is the critical reference material for identifying and quantifying this specific impurity in stability-indicating assays for Omeprazole and Esomeprazole . Its use allows manufacturers to monitor degradation pathways, establish shelf-life specifications, and ensure product quality throughout the drug product lifecycle, as mandated by ICH guidelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-180/29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.